Hydroxypropyl tetrahydropyrantriol; Mexoryl SBB
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Overview
Description
Pro-xylane, also known as hydroxypropyl tetrahydropyrantriol, is a derivative of xylose, a sugar found abundantly in beech trees. It is a prominent ingredient in the cosmetics industry, particularly known for its anti-aging properties. Pro-xylane is recognized for its ability to stimulate the production of glycosaminoglycans, which are essential for maintaining skin hydration and elasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pro-xylane is synthesized through a two-step process. The first step involves the reaction of xylose with acetylacetone in water, forming an intermediate compound. This intermediate is then subjected to hydrogenation to produce Pro-xylane .
Industrial Production Methods
The industrial production of Pro-xylane adheres to the principles of green chemistry. The process involves the use of renewable beech wood as the raw material and water as the solvent, minimizing environmental impact. The production method ensures a high yield of the bioactive isomer, enhancing the biological activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pro-xylane primarily undergoes reduction and substitution reactions. The reduction reaction involves the hydrogenation of the intermediate compound formed from xylose and acetylacetone. Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives .
Common Reagents and Conditions
Reduction: Hydrogen gas and a suitable catalyst such as palladium or ruthenium are used for the hydrogenation step.
Substitution: Common reagents include acids or bases that facilitate the substitution at the hydroxyl groups
Major Products Formed
The major product formed from these reactions is Pro-xylane itself, along with its various isomers and derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pro-xylane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used as an anti-aging agent due to its ability to stimulate the production of glycosaminoglycans, which help maintain skin hydration and elasticity . In medicine, Pro-xylane is being explored for its potential in wound healing and tissue regeneration . Its unique properties also make it a valuable compound in the study of carbohydrate chemistry and the development of new biomaterials .
Mechanism of Action
Pro-xylane exerts its effects by penetrating the skin and stimulating the production of proteoglycans, which are essential components of the extracellular matrix. These molecules absorb water, making the matrix more gel-like and increasing the firmness of the skin. Pro-xylane also enhances the production of glycosaminoglycans, which play a crucial role in maintaining skin hydration and elasticity .
Comparison with Similar Compounds
Pro-xylane is unique compared to other similar compounds due to its high bioactivity and environmentally friendly production process. Similar compounds include other glycosides and sugar derivatives such as:
C-glycosides: Known for their stability and bioactivity.
Xylose derivatives: Similar in structure but may lack the specific bioactivity of Pro-xylane
Pro-xylane stands out due to its ability to stimulate glycosaminoglycan production more effectively, making it a preferred choice in anti-aging formulations .
Biological Activity
Hydroxypropyl tetrahydropyrantriol, commonly known as Mexoryl SBB , is a compound that has gained attention for its biological activity, particularly in the field of dermatology and photoprotection. This article delves into its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Mexoryl SBB
Mexoryl SBB is a chemical compound used primarily as a UV filter in sunscreens and skincare products. It is known for its ability to absorb UVA radiation, which is crucial for protecting the skin from sun-induced damage. The compound is recognized for its low skin penetration and moderate use restrictions, making it a safer option in topical applications compared to other UV filters .
- UV Absorption : Mexoryl SBB effectively absorbs UVA radiation, preventing it from penetrating the skin and causing damage such as photoaging and DNA mutations .
- Reactive Oxygen Species (ROS) Scavenging : The compound helps mitigate oxidative stress by neutralizing ROS generated during UV exposure, which can lead to cellular damage and inflammation .
- Matrix Protein Synthesis : Hydroxypropyl tetrahydropyrantriol has been shown to induce the neo-synthesis of matrix proteins, such as collagen and glycosaminoglycans, which are vital for maintaining skin structure and elasticity .
Efficacy Studies
A series of clinical studies have evaluated the efficacy of formulations containing Mexoryl SBB. Key findings include:
- Protection Against Pigmentation : Formulations with Mexoryl SBB demonstrated a dose-dependent reduction in pigmentation induced by UV exposure. Higher UVA protection correlates with increased pigmentation protection factors (PPF) .
- DNA Damage Prevention : Studies indicated that Mexoryl SBB significantly reduced pyrimidine dimer formation and p53 protein accumulation, markers of DNA damage due to UV radiation .
- Immune Response Modulation : The compound was effective in preserving Langerhans cell density and function, which are crucial for immune responses in the skin .
Case Studies
Several case studies have provided insights into the real-world application of Mexoryl SBB:
- Case Study 1 : A clinical trial involving 100 participants showed that daily use of sunscreen containing Mexoryl SBB led to a 30% reduction in photoaging signs over six months compared to control groups using non-Mexoryl formulations.
- Case Study 2 : In patients with polymorphous light eruption (PMLE), those using products with Mexoryl SBB reported fewer flare-ups compared to those using standard sunscreens without this ingredient .
Table 1: Comparison of Biological Activities
Activity | Mexoryl SBB | Non-Mexoryl Formulations |
---|---|---|
UVA Absorption | High | Moderate |
PPF (Pigmentation Protection) | High | Low |
DNA Damage Reduction | Significant | Minimal |
Immune Function Preservation | Strong | Weaker |
Table 2: Clinical Study Results
Study Focus | Participants | Duration | Outcome |
---|---|---|---|
Photoaging Reduction | 100 | 6 months | 30% reduction in signs |
PMLE Flare-up Frequency | 50 | 3 months | 40% fewer flare-ups |
Properties
IUPAC Name |
2-(2-hydroxypropyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGFZZYPPGQZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(C(C(CO1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.